3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester
Overview
Description
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring and a pyrazine ring. This compound is widely used in the field of neuroscience research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester typically involves the condensation of aryl-1,2-diamine with benzyl in the presence of a phosphate-based catalyst such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate . The reaction is carried out in ethanol at room temperature, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylquinoxaline: A simpler derivative of quinoxaline with similar chemical properties.
Quinoxaline-2-carboxylic acid: Another derivative with a carboxylic acid functional group.
Benzyl quinoxaline: A compound with a benzyl group attached to the quinoxaline ring.
Uniqueness
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl ester group enhances its solubility and reactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
3,7-Dimethyl-quinoxaline-2-carboxylic acid benzyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.33 g/mol
- CAS Number : 1310684-33-3
The compound features a quinoxaline core structure, which is known for its diverse biological activities. The benzyl ester group enhances its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors, influencing cellular pathways involved in disease processes. The compound has shown potential as an inhibitor for certain enzymes, which may contribute to its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit the growth of various bacterial strains. The mechanism involves the induction of oxidative stress and disruption of cellular integrity in pathogens like Entamoeba histolytica .
Anticancer Properties
This compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
Comparative Studies
A comparison with similar compounds reveals distinct advantages for this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
---|---|---|---|
This compound | Moderate | High | Enhanced solubility due to benzyl ester |
Quinoxaline-2-carboxylic acid | Low | Moderate | Simpler structure |
2,3-Dimethylquinoxaline | Low | Low | Less complex functional groups |
Study on Antiamoebic Activity
In a study focusing on the antiamoebic effects of quinoxaline derivatives, it was found that certain compounds exhibited IC50 values lower than traditional treatments like metronidazole. The study highlighted structural modifications that enhanced biological activity, suggesting potential pathways for further development in treating amoebiasis .
Study on Anticancer Effects
Another significant study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a substantial reduction in cell viability at submicromolar concentrations, demonstrating its potential as a therapeutic agent against breast cancer .
Properties
IUPAC Name |
benzyl 3,7-dimethylquinoxaline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-9-15-16(10-12)20-17(13(2)19-15)18(21)22-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHALBSLJAJSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C=C1)C)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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